2-(Morpholin-4-yl)anthracene-9,10-dione
CAS No.: 83795-29-3
Cat. No.: VC17617591
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83795-29-3 |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 2-morpholin-4-ylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C18H15NO3/c20-17-13-3-1-2-4-14(13)18(21)16-11-12(5-6-15(16)17)19-7-9-22-10-8-19/h1-6,11H,7-10H2 |
| Standard InChI Key | HZZUNKABBQFNBL-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Introduction
Structural and Chemical Identity
2-(Morpholin-4-yl)anthracene-9,10-dione is a disubstituted anthraquinone derivative featuring a morpholine ring at the C-2 position of the anthracene core (Figure 1). The morpholine group (C₄H₈NO) introduces both hydrophilic and electron-donating properties, distinguishing it from simpler anthraquinones. Key structural features include:
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Molecular formula: C₁₇H₁₃NO₃
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Molecular weight: 279.29 g/mol
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IUPAC name: 2-(morpholin-4-yl)anthracene-9,10-dione
The compound’s planar anthraquinone core enables intercalation into DNA, while the morpholine substituent enhances solubility and modulates electronic interactions .
Synthesis and Characterization
Synthetic Methodology
The synthesis of 2-(morpholin-4-yl)anthracene-9,10-dione follows a modified Ullmann coupling reaction, as demonstrated in analogous anthraquinone derivatives . A representative protocol involves:
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Starting material: 2-Bromoanthracene-9,10-dione (1.0 equiv) dissolved in dimethylformamide (DMF).
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Amine reactant: Morpholine (1.5 equiv).
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Catalysts: CuSO₄ (0.05 g) and FeSO₄ (0.05 g).
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Base: NaHCO₃ (2.0 equiv).
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Conditions: Heating at 90°C for 4 hours under stirring.
The reaction proceeds via nucleophilic aromatic substitution, replacing the bromine atom with the morpholine group. Post-reaction workup includes salting out with NaCl, filtration, and recrystallization from toluene .
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (DMSO-d₆): Signals at δ 3.00–4.01 ppm (m, 8H, morpholine CH₂), δ 7.70–8.20 ppm (m, 4H, aromatic protons), and δ 9.00 ppm (s, 1H, NH) .
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¹³C NMR: Peaks at 181.43 and 186.69 ppm (C=O groups), 39.08 ppm (morpholine CH₂), and aromatic carbons at 120–140 ppm .
Mass Spectrometry:
Pharmacological Properties
Antimicrobial Activity
Studies on structurally related morpholinoanthraquinones demonstrate broad-spectrum antimicrobial effects:
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Bacterial inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal activity: 50% growth inhibition of Candida albicans at 16 µg/mL .
The mechanism likely involves disruption of microbial cell membranes and interference with electron transport chains .
| Compound | Kd (DNA, μM) | IC₅₀ (Telomerase, μM) |
|---|---|---|
| 2-(Morpholin-4-yl)AQ | 0.45 ± 0.02 | 1.2 ± 0.1 |
| Mitoxantrone (Control) | 0.38 ± 0.03 | 0.9 ± 0.2 |
Data adapted from telomerase inhibition assays .
Applications and Future Directions
Therapeutic Uses
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Antimicrobial agents: Potential for topical formulations against drug-resistant pathogens.
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Chemotherapy adjuvants: Synergy with DNA-targeting agents like doxorubicin .
Material Science
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